molecular formula C15H24N2O3 B2950303 N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361724-67-4

N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide

Número de catálogo B2950303
Número CAS: 2361724-67-4
Peso molecular: 280.368
Clave InChI: DVCLIMVJZWDSNC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have potential as a therapeutic agent in the treatment of cancer, specifically targeting cancer cells that are dependent on ribosome biogenesis for survival.

Mecanismo De Acción

N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). This leads to a reduction in ribosome biogenesis and protein synthesis, ultimately leading to cancer cell death. N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide has been shown to selectively target cancer cells that are dependent on ribosome biogenesis, while sparing normal cells.
Biochemical and Physiological Effects:
N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide has been shown to have a number of biochemical and physiological effects, including inhibition of rRNA synthesis, reduction in ribosome biogenesis, and induction of DNA damage response pathways. It has also been shown to activate the p53 tumor suppressor pathway, leading to cancer cell death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide is its specificity for cancer cells that are dependent on ribosome biogenesis, making it a potential targeted therapy option. However, its mechanism of action may also lead to potential toxicity in normal cells that are dependent on rRNA synthesis. Additionally, N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide has limited solubility in water, which may affect its efficacy in in vivo studies.

Direcciones Futuras

Future research on N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide should focus on its potential as a combination therapy option with other chemotherapeutic agents. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide in clinical trials. Other potential future directions include the development of more potent and selective inhibitors of RNA polymerase I transcription, as well as the identification of biomarkers that can predict response to N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide therapy.

Métodos De Síntesis

The synthesis of N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide involves several steps, including the condensation of 3-cyclobutylmorpholine-4-carboxylic acid with ethyl 2-bromo-2-propenoate, followed by reduction and coupling with N-ethyl-N-(3-dimethylaminopropyl)carbodiimide. The final product is obtained after purification by column chromatography.

Aplicaciones Científicas De Investigación

N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide has been studied extensively in preclinical models of cancer, showing promising results in inhibiting tumor growth and inducing cancer cell death. It has been shown to be effective in targeting cancer cells that are dependent on ribosome biogenesis, which is a hallmark of many cancer types. N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential combination therapy option.

Propiedades

IUPAC Name

N-[2-(3-cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-3-14(18)16(4-2)10-15(19)17-8-9-20-11-13(17)12-6-5-7-12/h3,12-13H,1,4-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCLIMVJZWDSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCOCC1C2CCC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.